An In-depth Technical Guide to 4-Formylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Formylbenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylbenzoic acid, also known as 4-carboxybenzaldehyde, is a versatile organic compound that holds significant importance as a building block in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring both a carboxylic acid and an aldehyde group on a benzene (B151609) ring, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and dyes.[3][4][5] This technical guide provides a comprehensive overview of the CAS number, chemical and physical properties, experimental protocols for its synthesis, and its relevance in drug development, with a focus on its role as a precursor to bioactive molecules.
Core Data: CAS Number and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned the number 619-66-9 to 4-formylbenzoic acid.[6][7][8] This unique identifier is essential for unambiguously identifying the substance in chemical databases and literature.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 619-66-9 | [6][7][8] |
| Molecular Formula | C₈H₆O₃ | [6][7] |
| Molecular Weight | 150.13 g/mol | [6][7] |
| IUPAC Name | 4-formylbenzoic acid | [9] |
| Synonyms | 4-Carboxybenzaldehyde, p-Formylbenzoic acid, Terephthaldehydic acid | [6][8] |
| SMILES | O=Cc1ccc(C(=O)O)cc1 | [10] |
| InChI | InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11) | [10] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to yellowish crystalline powder | [3][9] |
| Melting Point | 247-256 °C | [3][8][9] |
| Boiling Point | 332.6 ± 25.0 °C at 760 mmHg | [11] |
| Solubility | Slightly soluble in hot water; very soluble in alcohol; soluble in ether, chloroform, methanol, and DMSO. Insoluble in water at room temperature but can be dissolved in DMF. | [3][9] |
| Density | 1.3 ± 0.1 g/cm³ | [11] |
| Vapor Pressure | 0.000375 mmHg | [9] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [9] |
| XLogP3 | 1.8 | [9] |
Table 3: Spectral Data
| Spectral Data Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available in DMSO-d₆. | [12][13] |
| ¹³C NMR | Spectra available in DMSO-d₆. | [12] |
| IR | Spectra available (KBr disc, nujol mull). | [12] |
| Mass Spectrometry | GC-MS data available. | [9] |
| UV Spectra | Max absorption (Hexane): 249 nm (log ε= 4.24), 279 nm (log ε= 3.22), 298 nm (log ε= 3.20). | [3][9] |
| Raman Spectra | Data available. | [9][12] |
Experimental Protocols
The synthesis of 4-formylbenzoic acid can be achieved through various methods, primarily involving the oxidation of p-substituted toluenes. Below are detailed methodologies for key synthetic routes.
Protocol 1: Oxidation of p-Xylene (B151628)
This method involves the liquid phase oxidation of p-xylene using a multi-component catalyst system.
Materials:
-
p-Xylene
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Hydrogen bromide (HBr)
-
95% Acetic acid (aqueous)
-
Compressed air
-
Titanium reactor (e.g., 71 mL) equipped with a thermocouple, gas inlet, and agitation mechanism.
Procedure:
-
Prepare a catalyst solution by dissolving 0.0270 g of Mn(OAc)₂·4H₂O, 0.0265 g of Co(OAc)₂·4H₂O, and 0.0087 g of HBr in 9.5 g of 95% aqueous acetic acid.[1]
-
Charge the titanium reactor with the catalyst solution.[1]
-
Add 0.50 g of p-xylene to the reactor.[1]
-
Seal the reactor and pressurize it to 35 kg/cm ² (gauge) with air.[1]
-
Heat the reactor to 180 °C while agitating the mixture.[1]
-
Maintain the temperature and agitation for 10 minutes.[1]
-
After the reaction period, rapidly cool the reactor to room temperature using a water spray.[1]
-
Vent the off-gas for analysis.[1]
-
Recover the solid and liquid contents from the reactor for analysis and purification to isolate 4-formylbenzoic acid.[1]
Protocol 2: Oxidation of p-Chlorotoluene (Analogous to p-Toluic Acid Oxidation)
This procedure details the oxidation of a substituted toluene (B28343) using potassium permanganate (B83412), a strong oxidizing agent. This method can be adapted for the synthesis of 4-formylbenzoic acid from p-toluic acid or similar precursors.
Materials:
-
p-Chlorotoluene (or other suitable p-substituted toluene)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (if needed)
-
Round-bottomed flask with reflux condenser and stirrer
Procedure:
-
In a 12-L flask, combine 600 g of potassium permanganate and 7 L of water.[11][12]
-
Add 200 g of o-chlorotoluene (adjust molar equivalents for the desired starting material).[11][12]
-
With continuous stirring, slowly heat the mixture to boiling and maintain reflux until the purple color of the permanganate disappears (approximately 3-4 hours).[11][12]
-
If unreacted starting material is present, set the condenser for distillation and distill with stirring to remove it.[11]
-
Filter the hot mixture with suction to remove the manganese dioxide precipitate. Wash the filter cake with hot water.[11][12]
-
If the filtrate is still purple, add sodium bisulfite until the color is discharged.[14]
-
While still hot, cautiously acidify the solution with concentrated hydrochloric acid with continuous agitation.[11][12]
-
Cool the mixture to allow the precipitation of the carboxylic acid.[11][12]
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.[11][12]
-
Recrystallize from a suitable solvent (e.g., toluene) for purification.[11]
Protocol 3: Synthesis via Grignard Reaction (General Procedure)
This protocol outlines the general steps for synthesizing a benzoic acid derivative using a Grignard reagent and carbon dioxide. This can be adapted for 4-formylbenzoic acid if a suitable protected form of a p-halobenzaldehyde is used as the starting material.
Materials:
-
Aryl halide (e.g., bromobenzene, with appropriate protecting groups for the formyl group if necessary)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser with drying tube)
Procedure:
-
Set up the Grignard apparatus, ensuring all glassware is flame-dried to remove moisture.[15][16][17]
-
Place magnesium turnings in the reaction flask.[16]
-
Dissolve the aryl halide in anhydrous diethyl ether and add it to the dropping funnel.[16]
-
Add a small amount of the aryl halide solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by cloudiness and bubbling), add the remaining solution dropwise to maintain a gentle reflux.[16]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[18]
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the Grignard reagent onto an excess of crushed dry ice in a separate beaker, with stirring.[15][16]
-
Allow the excess dry ice to sublime.[16]
-
Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and protonate the carboxylate.[16]
-
Transfer the mixture to a separatory funnel. The benzoic acid derivative will be in the ether layer.
-
Extract the aqueous layer with diethyl ether.[16]
-
Combine the ether layers and extract with an aqueous base (e.g., 5% NaOH) to convert the carboxylic acid to its water-soluble salt.[16]
-
Separate the aqueous layer and acidify it with HCl to precipitate the carboxylic acid.[16]
-
Collect the product by vacuum filtration, wash with cold water, and dry.[16]
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification of 4-Formylbenzoic Acid
Caption: A generalized workflow for the synthesis, purification, and analysis of 4-formylbenzoic acid.
Signaling Pathway: Inhibition of Glucagon (B607659) Receptor Signaling
Derivatives of benzoic acid have been investigated as glucagon receptor antagonists.[7][10][19] Glucagon binding to its G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to increased cAMP levels and subsequent downstream effects like glycogenolysis. Antagonists block this initial binding step.
Caption: Antagonism of the glucagon receptor by a benzoic acid derivative, blocking downstream signaling.
Signaling Pathway: Potential Inhibition of Pro-inflammatory Pathways by Benzaldehyde (B42025) Derivatives
Benzaldehyde, a structurally related compound, has been shown to suppress multiple signaling pathways in cancer cells, including the NF-κB pathway, which is also a key regulator of inflammation.[6] This suggests a potential mechanism of action for derivatives of 4-formylbenzoic acid in inflammatory diseases.
Caption: Putative inhibition of the NF-κB signaling pathway by a benzaldehyde derivative.
Applications in Drug Development
4-Formylbenzoic acid is a key intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
-
Antiviral Agents: Derivatives of 4-formylbenzoic acid have been explored in the development of inhibitors for the dengue virus.[11][20] These compounds can be designed to target viral proteins essential for replication, such as the NS2B/NS3 protease.[21] The formyl and carboxylic acid groups provide convenient handles for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[19]
-
Antidiabetic Agents: As mentioned, benzoic acid derivatives are being investigated as antagonists of the human glucagon receptor.[11][22] By blocking the action of glucagon, these compounds can help to reduce hepatic glucose production, a key therapeutic strategy in the management of type 2 diabetes.[7][10][19]
-
Cancer Therapeutics: The ability of related benzaldehydes to modulate key signaling pathways in cancer cells, such as PI3K/AKT/mTOR, STAT3, and NF-κB, suggests that derivatives of 4-formylbenzoic acid could be valuable scaffolds for the design of novel anti-cancer agents.[6]
-
Other Applications: The versatility of 4-formylbenzoic acid extends to its use in the synthesis of polymers, liquid crystals, and as a reagent in various organic transformations.[3][4]
Conclusion
4-Formylbenzoic acid is a fundamentally important chemical intermediate with a well-defined set of properties and a diverse range of applications, particularly in the field of drug discovery. Its bifunctional nature allows for the synthesis of complex molecules with potential therapeutic value against a variety of diseases. The experimental protocols and conceptual signaling pathways provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound. As research continues, the full potential of 4-formylbenzoic acid and its derivatives in developing next-generation therapeutics is yet to be fully realized.
References
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- 21. Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
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